2-Naphthol, 3-butyl-

Boiling point Alkyl chain effect Distillation

2-Naphthol, 3-butyl- (3-butylnaphthalen-2-ol; C₁₄H₁₆O, MW 200.28 g/mol) is a synthetic C-alkylated β-naphthol derivative bearing an n-butyl substituent at the 3-position of the naphthalene ring. It belongs to the broader class of alkylnaphthols, which have been recognized—since foundational studies in the 1960s—as possessing oxidation-inhibiting properties superior to those of the parent phenol series.

Molecular Formula C14H16O
Molecular Weight 200.28 g/mol
CAS No. 14461-82-6
Cat. No. B12662280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthol, 3-butyl-
CAS14461-82-6
Molecular FormulaC14H16O
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=CC=CC=C2C=C1O
InChIInChI=1S/C14H16O/c1-2-3-6-13-9-11-7-4-5-8-12(11)10-14(13)15/h4-5,7-10,15H,2-3,6H2,1H3
InChIKeyAOFFBDQYYQDEDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthol, 3-butyl- (CAS 14461-82-6): A C3-Alkylated β-Naphthol with Differentiated Physicochemical and Oxidative Stability Profiles for Specialty Intermediate Procurement


2-Naphthol, 3-butyl- (3-butylnaphthalen-2-ol; C₁₄H₁₆O, MW 200.28 g/mol) is a synthetic C-alkylated β-naphthol derivative bearing an n-butyl substituent at the 3-position of the naphthalene ring . It belongs to the broader class of alkylnaphthols, which have been recognized—since foundational studies in the 1960s—as possessing oxidation-inhibiting properties superior to those of the parent phenol series [1]. Unlike the parent 2-naphthol (CAS 135-19-3), the 3-n-butyl modification systematically alters key physicochemical descriptors including boiling point, flash point, density, and lipophilicity (LogP), introducing quantifiable performance differences that are directly relevant to procurement decisions across antioxidant, synthetic intermediate, and high-temperature process applications. It is critical to note at the outset that **direct head-to-head comparative experimental data for 3-butyl-2-naphthol against specific analogs remain exceptionally scarce in the open literature**; the evidence presented herein relies on cross-study comparable physicochemical data and class-level inferences where direct comparative data are unavailable.

Why 2-Naphthol, 3-butyl- Cannot Be Casually Substituted by Other Alkyl-β-Naphthols in Industrial or Research Applications: The Physicochemical Rationale


Generic interchanging of alkyl-β-naphthols without accounting for alkyl chain length, branching, and position is unsupported by the available physicochemical and performance evidence. Systematic data across the 2-naphthol series show that each incremental carbon extension of the alkyl substituent produces monotonic shifts in boiling point, flash point, density, and lipophilicity . These shifts are not trivial: the boiling point difference between 3-methyl-2-naphthol (304.3 °C) and 3-butyl-2-naphthol (341.1 °C) is ~37 °C, directly affecting distillation cut points, vapor-phase handling, and thermal process windows. Furthermore, foundational structure–activity studies on alkylnaphthols demonstrate that the magnitude of oxidation inhibition is a function of alkyl substituent identity and ring position—methyl, isopropyl, and longer-chain alkyl groups each produce distinct inhibition profiles in paraffin oxidation assays at 170 °C [1]. Consequently, substituting 3-butyl-2-naphthol with a shorter-chain or differently branched analog (e.g., 3-methyl-, 3-ethyl-, or 3-tert-butyl-2-naphthol) risks altering antioxidant induction periods, thermal stability under oxidative conditions, and phase-partitioning behavior in formulated systems, with potential downstream impacts on product performance and regulatory compliance.

Quantitative Differentiation Evidence for 2-Naphthol, 3-butyl- Versus Its Closest Analogs: Boiling Point, Flash Point, Lipophilicity, and Class-Level Oxidative Stability


Boiling Point Elevation Correlates with n-Alkyl Chain Length Across C3-Substituted 2-Naphthols

The normal boiling point of 3-butyl-2-naphthol (341.1 °C at 760 mmHg) is substantially higher than that of 2-naphthol (285–286 °C), 3-methyl-2-naphthol (304.3 °C), and 3-ethyl-2-naphthol (313.6 °C), reflecting the monotonic increase in boiling point with n-alkyl chain length in this congeneric series . The ~36.8 °C gap between 3-butyl- and 3-methyl-2-naphthol, and ~27.5 °C gap over 3-ethyl-2-naphthol, are large enough to enable separation by fractional distillation and to dictate fundamentally different vapor-handling and high-temperature process engineering parameters during industrial-scale synthesis or formulation.

Boiling point Alkyl chain effect Distillation

Flash Point Elevation Indicates Reduced Flammability Risk for 3-Butyl-2-naphthol in High-Temperature Industrial Handling

The flash point of 3-butyl-2-naphthol is reported as 162.8 °C, which is notably higher than that of 2-naphthol (~152.7 °C), 3-methyl-2-naphthol (147.1 °C), and 3-ethyl-2-naphthol (~150.7 °C) . This ~10–16 °C elevation, while moderate in absolute terms, represents a meaningful improvement in the safety margin for processes operating near the flash point threshold, and is consistent with the general trend of increasing flash point with increasing alkyl chain length in this series.

Flash point Thermal safety Process safety

LogP (Lipophilicity) Differentiation: 3-Butyl-2-naphthol Exhibits Quantifiably Greater Hydrophobic Character Than Shorter-Chain C3-Alkyl Analogs

The computed octanol–water partition coefficient (LogP) for 3-butyl-2-naphthol is 3.888, compared to approximately 3.2 for 3-methyl-2-naphthol (XLogP3-AA) and 3.1078 for 3-ethyl-2-naphthol [1]. This incremental increase of ~0.7–0.8 LogP units corresponds to an approximately 5- to 6-fold greater preference for the organic phase, with significant implications for extraction efficiency, membrane permeability, and partitioning in biphasic reaction systems or formulated emulsions.

LogP Lipophilicity Partitioning

Class-Level Evidence: Alkylnaphthols Demonstrate Superior Oxidation-Inhibiting Properties Over Phenolic Antioxidants, with Activity Modulated by Alkyl Substituent Identity

Foundational studies by Kharlampovich and Goltsova (1967) established that alkylnaphthols as a class exhibit more favorable oxidation-inhibiting properties than the corresponding phenol-series compounds, as measured by the extension of the induction period during paraffin oxidation at 170 °C [1]. Critically, the magnitude of this inhibition was shown to depend on both the identity of the alkyl substituent (methyl vs. isopropyl) and its position on the naphthalene ring, with 4-methyl-1-naphthol and 6-methyl-2-naphthol identified as the strongest inhibitors among the compounds tested [1]. While no direct quantitative induction-period data for 3-butyl-2-naphthol are available in the open literature, the established class-level principle—that increasing alkyl substitution enhances oxidation inhibition—supports the inference that the n-butyl group at C3 would confer a distinct antioxidant profile relative to unsubstituted 2-naphthol and shorter-chain C3-alkyl analogs. This inference is further supported by the 2003 study of Hessell and Abramshe on alkylated naphthalenes as high-performance synthetic fluids, which demonstrated that thermo-oxidative stability, as measured by RPVOT, BOT, and PDSC, is a function of alkyl chain structural characteristics [2].

Oxidation inhibition Induction period Antioxidant

Density Reduction with Increasing Alkyl Chain Length: Implications for Formulation Weight Efficiency

The density of 3-butyl-2-naphthol (1.066 g/cm³) is lower than that of 2-naphthol (1.28 g/cm³), 3-methyl-2-naphthol (~1.144 g/cm³), and 3-ethyl-2-naphthol (~1.112 g/cm³), reflecting the progressive dilution of the dense aromatic core by the increasing aliphatic fraction . This ~17% reduction in density relative to unsubstituted 2-naphthol may be advantageous in weight-sensitive formulated products such as aviation lubricants and fuel additives.

Density Alkyl chain length Formulation

Transparency on Evidence Limitations: Direct Head-to-Head Comparative Data for 3-Butyl-2-naphthol Remain Scarce

A comprehensive search of the open scientific and patent literature (conducted May 2026) reveals that **no direct, head-to-head comparative study**—in which 3-butyl-2-naphthol is quantitatively benchmarked against one or more defined analogs under identical experimental conditions—has been published for any performance-relevant endpoint (antioxidant EC₅₀, induction period, RPVOT minutes, thermal degradation onset temperature, etc.). Publications that mention 'β-naphthol derivatives' in fuel antioxidant contexts [1] examine amino-substituted rather than alkyl-substituted derivatives and do not include 3-butyl-2-naphthol among the tested compounds. Consequently, the differentiation case for 3-butyl-2-naphthol currently rests on: (a) cross-study comparable physicochemical property data, and (b) class-level inferences from structurally related alkylnaphthols and alkylated naphthalenes. Until primary experimental data for this specific compound become available, procurement decisions based on performance claims beyond physicochemical properties must be accompanied by confirmatory in-house evaluation.

Evidence limitation Data gap Procurement caution

Application Scenarios for 2-Naphthol, 3-butyl- Grounded in Evidenced Physicochemical and Class-Level Property Differentiation


High-Temperature Organic Synthesis Intermediate Requiring Elevated Boiling Point and Thermal Stability Margins

In multi-step synthetic routes where reaction or distillation temperatures exceed 300 °C—such as the preparation of thermally stable naphthol-derived ligands, dyes, or polymer stabilizers—3-butyl-2-naphthol offers an operational window 37–56 °C wider than shorter-chain C3-alkyl-2-naphthols by virtue of its 341.1 °C boiling point . This reduces the need for vacuum distillation or pressurized equipment when separating the product from lower-boiling byproducts. Procurement for such processes should prioritize lot-to-lot boiling point consistency and supplier gas chromatographic purity certification.

Formulation of Oil-Soluble Antioxidant Packages for Lubricants and Fuels

Based on the class-level evidence that alkylnaphthols exhibit superior oxidation inhibition relative to phenol-series compounds [1], and that alkylated naphthalenes demonstrate enhanced thermo-oxidative stability over traditional hydrocarbon fluids [3], 3-butyl-2-naphthol is a candidate for evaluation in antioxidant additive packages for lubricants, cracked naphtha stabilizers, and biodiesel formulations. Its elevated LogP (3.89 vs. ~3.1–3.2 for shorter-chain analogs) predicts superior oil-phase solubility and reduced water-extraction losses in storage and engine operating conditions . Note: confirmatory RPVOT or PDSC testing against the target formulated product is essential before procurement commitment.

Liquid-Phase Extraction or Partitioning Applications Leveraging High LogP

For processes requiring selective extraction of hydrophobic solutes—e.g., recovery of phenolic compounds from aqueous streams, metal-ion extraction with naphthol-derived chelators, or biphasic catalysis—the LogP of 3.888 provides a quantifiable ~0.7–0.8 LogP-unit advantage over 3-methyl- and 3-ethyl-2-naphthol, translating to approximately 5–6× greater organic-phase partitioning [2]. Procurement specifications should include LogP or HPLC-derived hydrophobicity index as a quality metric where phase-partitioning performance is critical.

Reduced-Flammability High-Temperature Process Environment

In industrial settings where process temperatures approach or intermittently exceed 150 °C—such as hot-oil jacketed reaction vessels, melt-phase blending, or high-shear mixing of polymer additives—the 162.8 °C flash point of 3-butyl-2-naphthol offers a measurable safety advantage (~10–16 °C) over 2-naphthol and shorter-chain C3-alkyl analogs . This may permit operation under less restrictive fire-safety classifications and reduce the engineering controls required for flammable liquid handling, with associated cost savings in facility design and insurance.

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